2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its quinazoline core structure, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-4-oxoquinazoline with 2-(4-hydroxyphenyl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to new derivatives with altered biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but different functional groups.
2-Chloro-6,7-dimethoxy-4-quinazolinamine: Another quinazoline derivative with distinct chemical properties.
Uniqueness
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O5 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-27-17-9-15-16(10-18(17)28-2)22-12-23(20(15)26)11-19(25)21-8-7-13-3-5-14(24)6-4-13/h3-6,9-10,12,24H,7-8,11H2,1-2H3,(H,21,25) |
InChI Key |
STJCCKKOJUXCGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
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